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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-methylpyridazine-3-
carbonitrile as a versatile scaffold in the synthesis of compound libraries for drug discovery

and development. The pyridazine core is a recognized privileged structure in medicinal

chemistry, with derivatives exhibiting a range of biological activities, including kinase inhibition

and anticancer properties.[1][2][3][4] The strategic placement of a methyl group and a nitrile

group on the pyridazine ring of 6-methylpyridazine-3-carbonitrile offers multiple reaction

handles for chemical diversification, making it an ideal starting point for the generation of novel

chemical entities.

Physicochemical Properties of the Scaffold
A foundational understanding of the physicochemical properties of 6-methylpyridazine-3-
carbonitrile is crucial for reaction design and optimization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1315567?utm_src=pdf-interest
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571009/
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 49840-90-6 [5]

Molecular Formula C₆H₅N₃ [5]

Molecular Weight 119.12 g/mol [5]

Melting Point 86-87 °C [5]

Boiling Point (Predicted) 398.6±25.0 °C [5]

LogP (Predicted) 0.65668 [5]

Synthetic Strategies for Library Generation
The functional groups of 6-methylpyridazine-3-carbonitrile, the methyl and nitrile moieties,

can be chemically manipulated to introduce diversity into the core scaffold. Two primary

strategies for library synthesis are proposed: diversification via functionalization of the methyl

group and modifications involving the nitrile group.

Strategy 1: Diversification via Methyl Group
Functionalization
A common and effective method to introduce diversity is through the functionalization of the

methyl group. This can be achieved by an initial bromination of the methyl group, followed by

nucleophilic substitution or cross-coupling reactions.

Workflow for Methyl Group Functionalization:
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Workflow for Methyl Group Functionalization

6-Methylpyridazine-3-carbonitrile

Bromination
(e.g., NBS, AIBN)

6-(Bromomethyl)pyridazine-3-carbonitrile

Nucleophilic Substitution
(e.g., Amines, Phenols, Thiols)

Suzuki or Sonogashira Coupling
(with appropriate catalyst and base)

Diverse Library of Ethers, Amines, Thioethers Diverse Library of Aryl or Alkynyl Derivatives

Click to download full resolution via product page

Caption: A schematic workflow for the synthesis of a diverse library of compounds starting from

6-methylpyridazine-3-carbonitrile via functionalization of the methyl group.

Experimental Protocol 1.1: Synthesis of 6-(Bromomethyl)pyridazine-3-carbonitrile

This protocol describes the bromination of the methyl group of 6-methylpyridazine-3-
carbonitrile.

Materials:

6-Methylpyridazine-3-carbonitrile

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

In a round-bottom flask, dissolve 6-methylpyridazine-3-carbonitrile (1.0 eq.) in CCl₄.

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

Upon completion, cool the mixture to room temperature and filter off the succinimide

byproduct.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 6-

(bromomethyl)pyridazine-3-carbonitrile.

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 1.2: Library Synthesis via Nucleophilic Substitution

This protocol outlines the parallel synthesis of a library of derivatives by reacting 6-

(bromomethyl)pyridazine-3-carbonitrile with a diverse set of nucleophiles.

Materials:

6-(Bromomethyl)pyridazine-3-carbonitrile

A library of diverse amines, phenols, and thiols

Potassium carbonate (K₂CO₃) or other suitable base

Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure (for a single reaction in a parallel synthesis plate):

To a well in a 96-well reaction block, add a solution of 6-(bromomethyl)pyridazine-3-

carbonitrile (1.0 eq.) in ACN.
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Add the respective nucleophile (amine, phenol, or thiol) (1.2 eq.) and K₂CO₃ (2.0 eq.).

Seal the reaction block and heat at 60-80 °C for 8-12 hours.

Monitor the reaction progress by LC-MS.

Upon completion, cool the reaction block to room temperature.

Filter the contents of each well and concentrate the filtrate.

Purify the library of compounds using high-throughput purification techniques (e.g.,

preparative HPLC).

Characterize the final compounds by LC-MS.

Strategy 2: Diversification via Nitrile Group Modification
The nitrile group offers another avenue for diversification through reactions such as hydrolysis

to a carboxylic acid followed by amide coupling, or reduction to an amine followed by various

functionalizations.

Workflow for Nitrile Group Modification:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Nitrile Group Modification

6-Methylpyridazine-3-carbonitrile

Hydrolysis
(e.g., NaOH, H₂O)

Reduction
(e.g., LiAlH₄ or H₂, Pd/C)

6-Methylpyridazine-3-carboxylic acid

Amide Coupling
(e.g., HATU, DIPEA, diverse amines)

Diverse Library of Amides

(6-Methylpyridazin-3-yl)methanamine

Acylation/Sulfonylation/Reductive Amination
(with diverse acyl chlorides, sulfonyl chlorides, or aldehydes/ketones)

Diverse Library of Amides, Sulfonamides, and Amines

Click to download full resolution via product page

Caption: A schematic workflow for the synthesis of a diverse library of compounds starting from

6-methylpyridazine-3-carbonitrile via modification of the nitrile group.

Experimental Protocol 2.1: Synthesis of 6-Methylpyridazine-3-carboxylic acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

6-Methylpyridazine-3-carbonitrile

Sodium hydroxide (NaOH)

Water/Ethanol mixture
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Hydrochloric acid (HCl)

Procedure:

In a round-bottom flask, dissolve 6-methylpyridazine-3-carbonitrile (1.0 eq.) in a mixture

of ethanol and water.

Add an aqueous solution of NaOH (excess).

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

Upon completion, cool the mixture to room temperature and acidify with concentrated HCl

to precipitate the product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-

methylpyridazine-3-carboxylic acid.

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2.2: Library Synthesis via Amide Coupling

This protocol outlines the parallel synthesis of a library of amides from 6-methylpyridazine-3-

carboxylic acid.

Materials:

6-Methylpyridazine-3-carboxylic acid

A library of diverse primary and secondary amines

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Procedure (for a single reaction in a parallel synthesis plate):
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To a well in a 96-well reaction block, add a solution of 6-methylpyridazine-3-carboxylic acid

(1.0 eq.) in DMF.

Add HATU (1.1 eq.) and DIPEA (2.0 eq.) and stir for 15 minutes.

Add the respective amine (1.2 eq.).

Seal the reaction block and stir at room temperature for 12-24 hours.

Monitor the reaction progress by LC-MS.

Upon completion, dilute with ethyl acetate and wash with water and brine.

Concentrate the organic layer.

Purify the library of compounds using high-throughput purification techniques.

Characterize the final compounds by LC-MS.

Applications in Drug Discovery: Targeting Kinase
Signaling Pathways
Derivatives of the pyridazine scaffold have shown significant promise as inhibitors of various

protein kinases, which are critical regulators of cellular processes and are often dysregulated in

diseases such as cancer.[2][3][4] The PI3K/Akt/mTOR signaling pathway, a key pathway in cell

proliferation, survival, and metabolism, is a prominent target for pyridazine-based inhibitors.[1]

PI3K/Akt/mTOR Signaling Pathway:
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Simplified PI3K/Akt/mTOR Signaling Pathway
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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for

pyridazine-based kinase inhibitors.

A synthesized library based on the 6-methylpyridazine-3-carbonitrile scaffold can be

screened against a panel of kinases to identify potent and selective inhibitors. Structure-activity

relationship (SAR) studies can then be conducted to optimize the lead compounds.

Quantitative Data Summary
The following table summarizes representative biological activity data for pyridazine derivatives

from the literature, illustrating the potential of this scaffold class as kinase inhibitors.

Compound
Class

Target
Kinase

IC₅₀ (nM) Cell Line

Antiprolifer
ative
Activity
(IC₅₀, µM)

Reference

Pyrido-

pyridazinone
FER 57 Ba/F3-FER - [2]

3,6-

disubstituted

pyridazine

JNK1 - A498 (Renal) - [3]

4,6-

disubstituted

pyridazine

ALK5
<10 (pIC₅₀ >

8)
- - [4]

Morpholinopy

rimidine-5-

carbonitrile

PI3Kα 1.2 MCF-7 0.04 [1]

Morpholinopy

rimidine-5-

carbonitrile

mTOR 3.5 MCF-7 0.04 [1]

Note: The data presented are for illustrative purposes and represent the potential of the

broader pyridazine class. Screening of a library derived from 6-methylpyridazine-3-
carbonitrile is necessary to determine the specific activity of its derivatives.
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Conclusion
6-Methylpyridazine-3-carbonitrile is a valuable and versatile scaffold for the synthesis of

compound libraries in drug discovery. The presence of two distinct functional handles allows for

the generation of a wide array of derivatives through robust and well-established synthetic

methodologies. The demonstrated potential of the pyridazine core to target key signaling

pathways, such as the PI3K/Akt/mTOR pathway, makes this scaffold a compelling starting point

for the development of novel therapeutics, particularly in the area of oncology. The protocols

and strategies outlined in these application notes provide a solid framework for researchers to

embark on the synthesis and exploration of new chemical space around the 6-
methylpyridazine-3-carbonitrile core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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